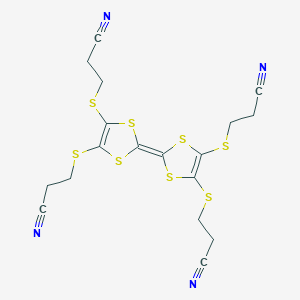

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene

Overview

Description

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (CAS# 132765-36-7) is a compound with charge-transfer properties, making it a suitable candidate for the preparation of conductive single nanowires .

Synthesis Analysis

The synthesis of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene involves the use of the protected TTF tetrathiolate . The compound has been synthesized and characterized in several studies .Molecular Structure Analysis

The centrosymmetric title compound, C18H16N4S8, has a planar structure, with the exception of the four cyanoethyl groups. The three-dimensional network is stabilized by a variety of S…S and S…C interactions .Chemical Reactions Analysis

The compound has been used in the preparation of a series of four isostructural polymeric salts with paramagnetic (Co II, Mn II) and diamagnetic (Zn II, Cd II) ions, together with BF 4− or ClO 4− anions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 544.9 g/mol . It has a planar structure, with the exception of the four cyanoethyl groups .Scientific Research Applications

Conductive Single Nanowires

“2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene” has charge-transfer properties, making it a suitable candidate for the preparation of conductive single nanowires . These nanowires can be used in various applications such as nanoelectronics, sensors, and other nanoscale devices.

Molecular Conductors

This compound is also used in the field of molecular conductors . Molecular conductors are materials composed of organic molecules that exhibit electrical conductivity. They have potential applications in organic electronics and spintronics.

Proteomics Research

It is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins with modifications, and understand the protein machinery of the cell.

Organic Electronics

Due to its charge-transfer properties, this compound can be used in organic electronics . Organic electronics use organic materials (carbon-based) to create electronic devices. This compound could be used in the manufacturing of organic light-emitting diodes (OLEDs), organic photovoltaics, and organic field-effect transistors (OFETs).

Spintronics

Spintronics is an emerging field that aims to use the spin of electrons for electronic devices. The charge-transfer properties of “2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene” make it a potential candidate for use in spintronic devices .

Ligands

This compound can also be used as a ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. These complexes have various applications in catalysis, materials science, medicine, and more.

Mechanism of Action

Target of Action

It is known that the compound has charge-transfer properties , which suggests that it may interact with targets that can accept or donate electrons.

Mode of Action

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene interacts with its targets through its charge-transfer properties . This means that it can donate or accept electrons, leading to changes in the electrical properties of the target. The exact nature of these changes would depend on the specific target and the context in which the interaction occurs.

Biochemical Pathways

Given its charge-transfer properties , it is likely that it affects pathways involving electron transfer reactions. These could include redox reactions, energy production pathways, and signal transduction pathways, among others.

Result of Action

The molecular and cellular effects of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene’s action would depend on the specific targets and pathways it affects. Given its charge-transfer properties , it could potentially alter the electrical properties of cells or molecules, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene. Factors such as temperature, pH, and the presence of other molecules could affect its charge-transfer properties and hence its interaction with targets.

properties

IUPAC Name |

3-[[2-[4,5-bis(2-cyanoethylsulfanyl)-1,3-dithiol-2-ylidene]-5-(2-cyanoethylsulfanyl)-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S8/c19-5-1-9-23-13-14(24-10-2-6-20)28-17(27-13)18-29-15(25-11-3-7-21)16(30-18)26-12-4-8-22/h1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNXHINRTQFOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=C(SC(=C2SC(=C(S2)SCCC#N)SCCC#N)S1)SCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453682 | |

| Record name | AGN-PC-0NF8A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132765-36-7 | |

| Record name | 3,3′-[[2-[4,5-Bis[(2-cyanoethyl)thio]-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis(thio)]bis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132765-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0NF8A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the structure of TCE-TTF contribute to its ability to form coordination polymers?

A1: TCE-TTF possesses four cyanoethylthio groups extending from its central tetrathiafulvalene core. [] These nitrile groups readily coordinate with metal ions, enabling the formation of extended two-dimensional network structures. [] Additionally, short interplanar S···S interactions between TCE-TTF molecules in adjacent layers introduce a third dimension to the resulting polymers. [] This ability to form well-defined coordination polymers makes TCE-TTF a promising building block for functional materials.

Q2: What is the oxidation state of TCE-TTF in the studied coordination polymers, and how does this impact their electrical conductivity?

A2: Spectroscopic studies, supported by theoretical calculations, confirm that TCE-TTF exists in a fully oxidized state within the investigated coordination polymers. [] This oxidation leads to the formation of a radical cation species, TCE-TTF•+, which contributes to the semiconducting behavior observed in these materials. []

Q3: Is there evidence of intermolecular interactions between TCE-TTF molecules within the coordination polymers?

A3: Yes, vibrational spectroscopic analyses, particularly focusing on the C=C stretching modes, suggest the presence of electron-molecular vibration coupling (EMV) between TCE-TTF molecules. [] This observation implies charge transfer interactions occur between TCE-TTF units belonging to neighboring polymeric chains. [] Such interactions are crucial for understanding the electronic properties of these materials.

Q4: Are there any analytical techniques particularly useful for characterizing TCE-TTF and its coordination polymers?

A4: Beyond the standard spectroscopic methods like infrared and Raman spectroscopy, researchers utilize electrochemical techniques to study the redox behavior of TCE-TTF and its derivatives. [] These techniques help understand how readily the molecule can donate or accept electrons, a crucial aspect influencing its functionality in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one](/img/structure/B177350.png)